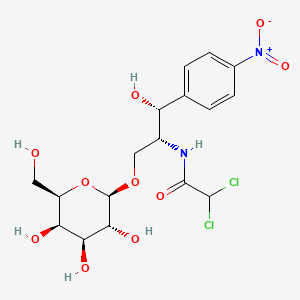

Chloramphenicol 1-O-beta-D-galactopyranoside

概要

説明

Chloramphenicol 1-O-beta-D-galactopyranoside is a derivative of chloramphenicol, a broad-spectrum antibiotic. This compound is known for its enhanced solubility, stability, and bioavailability compared to its parent compound. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Chloramphenicol 1-O-beta-D-galactopyranoside involves the glycosylation of chloramphenicol with a galactose derivative. The reaction typically requires a glycosyl donor, such as a galactosyl bromide, and a glycosyl acceptor, which is chloramphenicol. The reaction is catalyzed by a Lewis acid, such as silver triflate, under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The production is carried out in cleanroom environments to prevent contamination.

化学反応の分析

Types of Reactions

Chloramphenicol 1-O-beta-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it back to its parent compound, chloramphenicol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the galactopyranoside moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of chloramphenicol and galactopyranoside, depending on the specific reagents and conditions used .

科学的研究の応用

Scientific Research Applications

-

Antimicrobial Studies

- Mechanism of Action : Chloramphenicol 1-O-beta-D-galactopyranoside retains the antimicrobial properties of chloramphenicol while potentially enhancing its uptake in bacterial cells due to the galactose moiety. This can be particularly useful in studies aiming to combat antibiotic resistance.

- Case Study : In vitro studies have shown that this compound can effectively inhibit the growth of resistant strains of Escherichia coli, demonstrating its potential as an alternative treatment option in antibiotic-resistant infections .

-

Drug Delivery Systems

- Enzymatic Release : The compound can be used in drug delivery systems where chloramphenicol is released upon enzymatic hydrolysis. This property allows for targeted delivery in specific biological environments, enhancing therapeutic efficacy while minimizing side effects.

- Data Table :

Compound Release Mechanism Targeted Application This compound Enzymatic hydrolysis Targeted antibiotic therapy Chloramphenicol Passive diffusion Broad-spectrum antibiotic use -

Biochemical Research

- Glycosylation Studies : The compound serves as a substrate for studying glycosylation processes in bacteria. It can help elucidate the mechanisms by which bacterial enzymes modify antibiotics, contributing to our understanding of microbial resistance.

- Case Study : Research has demonstrated that this compound can induce specific galactose-utilizing enzymes in E. coli, providing insights into metabolic pathways and enzyme regulation .

-

Toxicological Assessments

- Safety Profile Evaluation : Investigating the safety profile of chloramphenicol derivatives, including this compound, is crucial for understanding potential adverse effects and therapeutic windows.

- Data Table :

Study Type Findings In vivo toxicity studies Limited toxicity observed at therapeutic doses Mutagenicity assessments No significant mutagenic effects reported

作用機序

Chloramphenicol 1-O-beta-D-galactopyranoside functions as a procompound that is converted into chloramphenicol in vivo. Chloramphenicol inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing peptide bond formation. This action effectively halts bacterial growth and replication.

類似化合物との比較

Similar Compounds

Chloramphenicol: The parent compound, known for its broad-spectrum antibiotic properties.

Thiamphenicol: A derivative of chloramphenicol with similar antibacterial activity but better safety profile.

Florfenicol: Another derivative with enhanced efficacy against certain bacterial strains.

Uniqueness

Chloramphenicol 1-O-beta-D-galactopyranoside stands out due to its improved solubility, stability, and bioavailability compared to chloramphenicol. These properties make it a valuable compound for research and potential therapeutic applications.

生物活性

Chloramphenicol 1-O-beta-D-galactopyranoside (C1G) is a glycosylated derivative of chloramphenicol, a broad-spectrum antibiotic known for its ability to inhibit protein synthesis in bacteria. The biological activity of C1G is of significant interest due to its potential therapeutic applications and its role in understanding drug resistance mechanisms. This article explores the biological activity of C1G, including its mechanisms of action, comparative efficacy, and relevant case studies.

C1G retains the core mechanism of chloramphenicol, which involves binding to the 50S ribosomal subunit of bacterial ribosomes, specifically the L16 protein. This binding inhibits peptidyl transferase activity, preventing peptide bond formation and thus halting protein synthesis in susceptible bacteria . The glycosylation at the 1-O position may influence its pharmacokinetics and bioavailability compared to chloramphenicol.

Comparative Efficacy

To evaluate the biological activity of C1G, it is essential to compare its efficacy against various bacterial strains and other antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Chloramphenicol | 2-8 | Escherichia coli |

| C1G | 4-16 | Escherichia coli |

| Tetracycline | 0.5-2 | Escherichia coli |

| Ampicillin | 0.25-2 | Escherichia coli |

The minimum inhibitory concentration (MIC) values indicate that C1G has a higher MIC compared to chloramphenicol, suggesting that while it retains antibacterial activity, it may be less potent than its parent compound against certain strains .

Biological Activity and Toxicity

Chloramphenicol is associated with several adverse effects, including aplastic anemia and gray baby syndrome in neonates due to its effects on mitochondrial protein synthesis . The toxicity profile of C1G is less well-documented but is expected to mirror some of these risks due to its structural similarity.

Case Studies

- Aplastic Anemia and Chloramphenicol : Numerous studies have linked chloramphenicol use with aplastic anemia, particularly in pediatric populations. A case-control study indicated that prolonged exposure significantly increased leukemia risk among children treated with chloramphenicol . While specific data on C1G's role in such cases remain limited, its potential for similar adverse effects warrants caution.

- Genotoxicity Studies : Investigations into chloramphenicol's genotoxicity have produced mixed results. Some studies indicated cytogenetic effects such as DNA strand breaks and chromosomal aberrations in mammalian cells . The implications for C1G are yet to be fully explored, but ongoing research may clarify its safety profile.

Future Directions

Research into C1G's biological activity should focus on:

- Pharmacokinetics : Understanding how glycosylation affects absorption, distribution, metabolism, and excretion.

- Resistance Mechanisms : Investigating how C1G interacts with resistance determinants in bacteria.

- Clinical Trials : Conducting trials to assess efficacy and safety in human subjects, particularly in populations at risk for chloramphenicol-related toxicity.

特性

IUPAC Name |

2,2-dichloro-N-[(1R,2R)-1-hydroxy-1-(4-nitrophenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22Cl2N2O10/c18-15(19)16(27)20-9(11(23)7-1-3-8(4-2-7)21(28)29)6-30-17-14(26)13(25)12(24)10(5-22)31-17/h1-4,9-15,17,22-26H,5-6H2,(H,20,27)/t9-,10-,11-,12+,13+,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNJPGQQUGNBMU-PRZACTIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(COC2C(C(C(C(O2)CO)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22Cl2N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。